2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride
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Overview
Description
2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compoundThe quinoline scaffold is known for its diverse biological activities, making it a valuable target for synthetic and medicinal chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with acetic anhydride, followed by cyclization with phosphorus oxychloride. The resulting product is then hydrolyzed to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline scaffold can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
4-Quinolone-3-Carboxamides: Explored for their anti-tubercular and anti-proliferative activities.
Uniqueness
2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylic acid groups contribute to its reactivity and potential for forming hydrogen bonds, enhancing its interactions with biological targets .
Biological Activity
2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
- Molecular Formula : C10H8ClN1O3
- Molecular Weight : 227.63 g/mol
- CAS Number : 205448-65-3
Antimicrobial Activity
Research has indicated that derivatives of 4-oxoquinoline compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain quinolone derivatives showed high efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (M. tb) with minimum inhibitory concentration (MIC) values as low as 9.97 μM .
Anticancer Activity
The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer therapy. A series of studies have investigated the effects of similar compounds on cancer cell lines, revealing that modifications in the quinoline structure can enhance cytotoxicity while reducing toxicity to normal cells .
Structure-Activity Relationship (SAR)
The SAR analysis of 2-Methyl-4-oxo-1,4-dihydroquinoline derivatives indicates that:
- Substitution at the 6-position significantly affects potency against various pathogens.
- Alkoxy groups at specific positions enhance receptor binding and selectivity .
Compound | Position | Activity (MIC) | Selectivity |
---|---|---|---|
2-Methyl-4-oxo | 6 | 9.97 μM | High |
Bromo-substituted derivative | 5 | 19.93 μM | Moderate |
Hydroxy derivative | 7 | ≥81.78 μM | Low |
Study on Antimycobacterial Activity
In a notable study, several quinolone derivatives were synthesized and tested for their activity against M. tb. The results indicated that compounds with specific substitutions exhibited lower MIC values compared to traditional antibiotics like ethambutol, suggesting potential for development into effective antitubercular agents .
Evaluation of Anticancer Potential
Another investigation focused on the anticancer properties of related compounds, where derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The most potent compounds were found to have IC50 values below 10 nM against various cancer cell lines, indicating their potential as therapeutic agents .
Properties
IUPAC Name |
2-methyl-4-oxo-1H-quinoline-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.ClH/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6;/h2-5H,1H3,(H,12,13)(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDYOOXKANFVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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